Magnesium dihydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium hydride is a white crystalline solid. It reacts violently with water and may ignite upon contact with air. It is used to make other chemicals.

Biological Activity

Magnesium dihydride (MgH2) is a compound that has garnered attention due to its potential applications in various fields, including energy storage, catalysis, and biomedical applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, biocompatibility, and potential therapeutic uses.

Overview of this compound

This compound is an inorganic compound formed by the reaction of magnesium with hydrogen. It is primarily known for its hydrogen storage capabilities, possessing a hydrogen weight capacity of approximately 7.7 wt% . This property makes it a candidate for hydrogen fuel cells and other energy-related applications. However, its biological activity is increasingly being studied, particularly in the context of nanotechnology and medicine.

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of magnesium compounds, including this compound. Research indicates that magnesium hydroxide nanoparticles (Mg(OH)2 NPs), which can be derived from magnesium sources, exhibit significant antibacterial activity against various pathogens. The mechanisms of action include:

- Cell Membrane Disruption : Mg(OH)2 NPs increase cell membrane permeability, leading to cell lysis in bacteria .

- Oxidative Stress Induction : These nanoparticles induce oxidative stress in bacterial cells, as indicated by increased lactate dehydrogenase (LDH) activity and changes in intracellular enzyme levels .

- Energy Metabolism Inhibition : The presence of Mg(OH)2 NPs significantly reduces the activity of Na+/K+-ATPase, an essential enzyme for energy metabolism in cells .

Biocompatibility and Toxicological Studies

The biocompatibility of magnesium compounds is crucial for their application in biomedical fields. Studies have shown that magnesium ions (Mg2+) are generally well-tolerated by human cells, making them suitable for drug delivery systems and tissue engineering applications.

Key Findings from Toxicological Studies:

- Oral Administration : In human studies, oral doses of magnesium salts did not significantly alter serum magnesium levels or cause adverse effects .

- Animal Studies : Research involving rats demonstrated that dietary magnesium hydroxide could reduce the incidence of chemically induced bowel carcinogenesis . This suggests a protective effect against certain types of cancer.

Case Studies and Research Findings

- Antibacterial Efficacy :

- Biocompatibility in Tissue Engineering :

- Green Synthesis :

Data Summary

Properties

IUPAC Name |

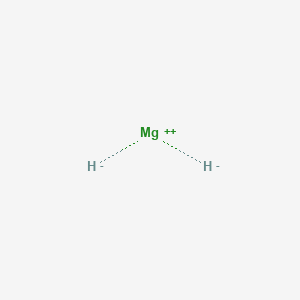

magnesium;hydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H/q+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWKNJTVXDVHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027581 |

Source

|

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.321 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-27-8 |

Source

|

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.